N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a thiadiazole ring, which is known for its biological activity, and a difluorobenzoyl group, which enhances its chemical stability and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit significant bioactivities
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that 1,3,4-thiadiazole derivatives have been attracting widespread attention due to their significant bioactivities
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives have been found to possess diverse biological effects
Pharmacokinetics
The compound’s molecular weight is 28523 , which could potentially influence its bioavailability
Biochemical Analysis
Biochemical Properties
It has been found that this compound exhibits excellent fungicidal activities This suggests that it interacts with certain enzymes, proteins, and other biomolecules in fungi, leading to their death
Cellular Effects
The cellular effects of N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide are also not fully known. Given its fungicidal activities, it can be inferred that it has significant effects on fungal cells. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 1,2,3-thiadiazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
2,6-difluorobenzoyl chloride+1,2,3-thiadiazole-4-carboxamide→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The difluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the difluorobenzoyl group.
Scientific Research Applications
N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzoic acid
- 2,4-Difluorobenzoic acid
- 2,3-Difluorobenzoic acid
- 4-Fluorobenzoic acid
Uniqueness
N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of both the difluorobenzoyl group and the thiadiazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
(thiadiazole-4-carbonylamino) 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2N3O3S/c11-5-2-1-3-6(12)8(5)10(17)18-14-9(16)7-4-19-15-13-7/h1-4H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESPYCVENDUOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)ONC(=O)C2=CSN=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.